5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an oxane ring, and a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the construction of the oxane ring, and finally the formation of the pyrrolo[3,4-c]pyrrole core. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one
- 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid
- 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide
Uniqueness
5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-12-2-5-18-16(19-12)21-8-13-10-22(11-14(13)9-21)17(23)20-15-3-6-24-7-4-15/h2,5,13-15H,3-4,6-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENAWGVFGSSMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)NC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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